N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5O/c1-2-5-13(6-3-1)21-10-8-16-14-11-15(18-12-17-14)20-9-4-7-19-20/h1-7,9,11-12H,8,10H2,(H,16,17,18) |
InChI Key |
NJNIQCLNXQXUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the pyrazolyl group: This step often involves the reaction of the pyrimidine intermediate with a pyrazole derivative under basic conditions.
Attachment of the phenoxyethyl group: This can be done through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with a phenoxyethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a specific enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine analogs: Compounds with similar structures but different substituents.
Other pyrimidine derivatives: Compounds with the pyrimidine core but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
